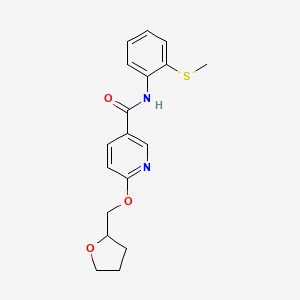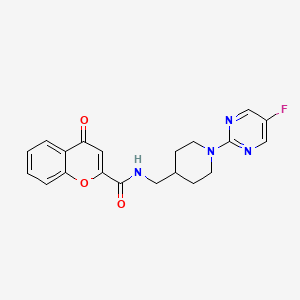
(4-(tert-ブチル)フェニル)(3-(ピリミジン-2-イルアミノ)アゼチジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an azetidine ring, a pyrimidine moiety, and a tert-butylbenzoyl group. It has garnered interest due to its potential as a small-molecule inhibitor, particularly in the treatment of cancer and autoimmune diseases.
科学的研究の応用
N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as a small-molecule inhibitor, particularly in the inhibition of specific enzymes and proteins.
Medicine: It has shown promise in the treatment of cancer and autoimmune diseases due to its ability to inhibit certain molecular targets.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
準備方法
The synthesis of N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 4-tert-butylbenzoyl chloride: This intermediate is synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride.
Formation of azetidine intermediate: The azetidine ring is introduced by reacting the appropriate amine with the 4-tert-butylbenzoyl chloride.
Coupling with pyrimidine: The final step involves coupling the azetidine intermediate with a pyrimidine derivative under suitable reaction conditions.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylbenzoyl group can be replaced by other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. It acts as an inhibitor by binding to the active sites of enzymes or proteins, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects, such as the suppression of cancer cell growth or modulation of immune responses.
類似化合物との比較
N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-2-amine can be compared with other similar compounds, such as:
N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine:
4-tert-Butylbenzoyl chloride: This intermediate is used in the synthesis of various azetidine and pyrimidine derivatives.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: This compound is used in organic synthesis and has applications in the preparation of more complex molecules.
The uniqueness of N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-2-amine lies in its specific structure, which imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.
特性
IUPAC Name |
(4-tert-butylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-18(2,3)14-7-5-13(6-8-14)16(23)22-11-15(12-22)21-17-19-9-4-10-20-17/h4-10,15H,11-12H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWYTUUUCUWWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide](/img/structure/B2467484.png)
![6-Oxospiro[2.5]octane-1-carboxylic acid](/img/structure/B2467485.png)



![9-cyclohexyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2467495.png)

![N-(3-chloro-4-fluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2467497.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467500.png)

![2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2467504.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2467505.png)
![2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride](/img/structure/B2467506.png)
